N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group, a 4-chlorophenoxy group, and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of the 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy group.
Attachment of the butan-2-yl group: The butan-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable butan-2-yl halide reacts with the intermediate.
Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base to form the amide bond, resulting in the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-(4-bromophenoxy)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(butan-2-yl)-2-(4-fluorophenoxy)-2-methylpropanamide: Similar structure but with a fluorine atom instead of chlorine.
N-(butan-2-yl)-2-(4-methylphenoxy)-2-methylpropanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-(butan-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the presence of the 4-chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClNO2 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-butan-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10(2)16-13(17)14(3,4)18-12-8-6-11(15)7-9-12/h6-10H,5H2,1-4H3,(H,16,17) |
InChI Key |
IOWYBLXLZMTJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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